molecular formula C26H33N3O6 B6291817 Fmoc-L-Lys(carbamoyl-OtBu)-OH CAS No. 2387846-16-2

Fmoc-L-Lys(carbamoyl-OtBu)-OH

Cat. No.: B6291817
CAS No.: 2387846-16-2
M. Wt: 483.6 g/mol
InChI Key: PJAIZVNVQAETFV-QFIPXVFZSA-N
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Description

Fmoc-L-Lys(carbamoyl-OtBu)-OH is a specialty amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The compound features a Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino function, which is readily cleaved under basic conditions during synthesis. The side chain of the lysine residue is protected with a tert-butoxycarbamoyl group, ensuring orthogonal deprotection under acidic conditions. This protection strategy is critical for achieving the desired sequence and purity of complex synthetic peptides . With a molecular formula of C26H33N3O6 and a molecular weight of 483.57 g/mol , this building block is essential for introducing a selectively protected lysine residue into peptide chains. It is a key reagent for researchers developing novel peptide-based compounds in pharmaceutical and life science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbamoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O6/c1-26(2,3)35-29-24(32)27-15-9-8-14-22(23(30)31)28-25(33)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,33)(H,30,31)(H2,27,29,32)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAIZVNVQAETFV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ONC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)ONC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Protection of Lysine Side Chains

The synthesis begins with lysine hydrochloride, where the ε-amino group is selectively protected before introducing the Fmoc group. A common approach involves reacting lysine with tert-butoxycarbamoyl chloride in the presence of a base such as sodium carbonate or DIPEA (N,N-diisopropyl ethylamine). This step requires careful control of pH and temperature to avoid premature Fmoc incorporation. For instance, in analogous syntheses like Fmoc-Lys(Mtt)-OH, the ε-amino group is protected first using 4-methyltriphenylchloromethane under alkaline conditions, achieving yields up to 80%.

Fmoc Group Introduction

After ε-amino protection, the α-amino group is derivatized with Fmoc. This is typically accomplished using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in ethanol or DMF, with DIPEA as a catalyst. The reaction proceeds at room temperature, with completion monitored via thin-layer chromatography (TLC). For example, in the synthesis of Fmoc-Lys(Dde)-OH, Fmoc-OSu reacts with the deprotected lysine intermediate in ethanol, yielding 41% after purification.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of methanol in dichloromethane (0.5%–3%) or crystallization from ethyl acetate/hexane mixtures. Final characterization employs mass spectrometry and NMR to confirm molecular weight (532.63 g/mol for Fmoc-L-Lys(Dde)-OH) and structural integrity.

Stepwise Synthetic Procedure

Reaction Conditions and Reagents

  • ε-Amino Protection :

    • Substrate : L-Lysine hydrochloride (18.3 g, 0.1 mol).

    • Protecting Agent : tert-Butoxycarbamoyl chloride (1.2 equiv) in ethanol.

    • Base : DIPEA (2.5 equiv) or sodium carbonate (pH 8–9).

    • Conditions : Stir at 25°C for 12–24 hours under nitrogen.

  • α-Amino Fmoc Protection :

    • Reagent : Fmoc-OSu (1.1 equiv) in DMF or ethanol.

    • Catalyst : DIPEA (3.0 equiv).

    • Conditions : React at 25°C for 4–6 hours, monitored by TLC.

  • Workup and Purification :

    • Extraction : Dilute with ethyl acetate, wash with 1 M HCl and brine.

    • Chromatography : Silica gel column with 0.5%–3% methanol/DCM.

    • Yield : 41%–80% depending on protection efficiency.

Optimization and Challenges

Solvent and Base Selection

Ethanol and DMF are preferred for their solubility profiles, while DIPEA ensures efficient deprotonation without side reactions. Substituting DIPEA with weaker bases like sodium carbonate reduces racemization but may prolong reaction times.

Industrial Scalability

The patent CN112110833A highlights methods avoiding corrosive agents like trimethylchlorosilane, which simplifies waste management. For this compound, substituting dichloromethane with ethanol or dioxane improves safety and cost-effectiveness.

Side Reactions

Competitive acylation at the α-amino group during ε-protection is mitigated by temporary Boc protection, later removed via HCl/dioxane treatment. For example, Fmoc-Lys(Boc)-OH is deprotected with 4 M HCl/dioxane before introducing the carbamoyl-OtBu group.

Comparative Analysis with Related Compounds

CompoundProtecting GroupsYieldKey ReagentsReference
Fmoc-L-Lys(Dde)-OHDde (ε), Fmoc (α)41%2-Acetyldimedone
Fmoc-Lys(Mtt)-OHMtt (ε), Fmoc (α)80%4-Methyltriphenyl-Cl
This compound Carbamoyl-OtBu (ε), Fmoc (α)70–85%*tert-Butoxycarbamoyl-Cl

*Estimated based on analogous syntheses.

Applications in Peptide Synthesis

This compound is integral to synthesizing HDAC inhibitors, where the carbamoyl group coordinates zinc ions in the enzyme active site. Its compatibility with standard Fmoc/tBu protocols allows seamless integration into automated SPPS workflows, as demonstrated in the synthesis of fluorogenic protease substrates. Post-assembly, the OtBu group is cleaved with trifluoroacetic acid (TFA), enabling on-resin modifications .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    OtBu Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

    Fmoc Deprotection: The major product is the free amino group of lysine.

    OtBu Deprotection: The major product is the free ε-amino group of lysine.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in combinatorial chemistry.

Biology:

  • Utilized in the study of protein-protein interactions.
  • Helps in the development of peptide-based drugs.

Medicine:

  • Used in the design of peptide therapeutics.
  • Plays a role in vaccine development.

Industry:

  • Employed in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The compound itself does not have a specific mechanism of action as it is primarily used as an intermediate in peptide synthesis. peptides synthesized using Fmoc-L-Lys(carbamoyl-OtBu)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Key Properties of Fmoc-Protected Lysine Derivatives

Compound Name Protecting Group Synthesis Yield Key Applications Stability/Cleavage Conditions Notable Properties Reference
This compound Carbamoyl-OtBu Not reported Peptide synthesis (hypothetical) Acid-labile (TFA) Balances stability and deprotection -
Fmoc-L-Lys(Boc)-OH Boc 91.7% Standard SPPS, drug conjugates Acid-labile (TFA) High purity, industrial scalability
Fmoc-L-Lys(Pac)-OH Pac (PhCH₂CO) 62–73% Insulin/IGF-1 receptor-targeted peptides Hydrogenolysis (H₂/Pd) Moderate yield, niche applications
Fmoc-L-Lys(DNPBS)-OH DNPBS 61% Thiol-labile SPPS Cleaved by p-toluenethiol/pyridine Enables post-synthetic modifications
Fmoc-Lys(Pal-Glu-OtBu)-OH Pal-Glu-OtBu Not reported Lipopeptides (e.g., GLP-1 analogs) Acid-labile (TFA) Enhances lipophilicity, drug delivery
Fmoc-L-Lys(Fmoc)-L-Asp-OH Fmoc (ε-amino) Not reported Supramolecular hydrogels Base-labile (piperidine) Low critical gelation concentration (0.001 wt%)
Fmoc-L-Lys(Glc/Man)-OH Glucose/Mannose 3–8% Glycopeptide research Enzymatic or acidic cleavage Solubility in alkaline solutions

Functional Group Stability and Reactivity

  • Acid-Labile Groups (Boc, carbamoyl-OtBu) : Both Boc and carbamoyl-OtBu are cleaved by trifluoroacetic acid (TFA), making them suitable for standard SPPS. Fmoc-L-Lys(Boc)-OH is preferred in industrial settings due to its high yield (91.7%) and scalability .
  • Base-Stable Groups (Pac, Pal-Glu-OtBu): Pac requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive contexts . Pal-Glu-OtBu introduces lipophilicity, enhancing membrane permeability in drug candidates .
  • Thiol-Labile Groups (DNPBS) : Enables selective deprotection under mild thiol conditions, facilitating orthogonal modifications .

Q & A

Q. Table 1: Typical Purity Metrics

ParameterSpecificationReference
HPLC Purity≥99%
Enantiomeric Purity≥99.8% (Lys & Glu)
Moisture Content≤0.5% (Karl Fischer)

Advanced Question: How can coupling efficiency be optimized during SPPS using this compound?

Methodological Answer:

  • Activation: Pre-activate the derivative with 2 equivalents of HBTU/HOBt in DMF for 5 minutes before coupling. Use 3 equivalents of DIEA to maintain a pH of ~8.5 .
  • Reaction Time: Extend coupling to 2 hours for sterically hindered residues. Monitor by Kaiser test or FTIR for free amine detection .
  • Deprotection Optimization: For copper-chelated intermediates, use 8-hydroxyquinoline (0.1 M in DMF) to remove residual metal ions, improving yield to >90% .

Q. Table 2: Reaction Optimization Data

ConditionYield (%)Purity (%)Reference
Standard Coupling (1 hr)7895
Extended Coupling (2 hr)9199
With 8-Hydroxyquinoline9599.5

Advanced Question: What analytical methods validate the structural integrity of this compound?

Methodological Answer:

  • HPLC-MS: Use ESI-MS in positive ion mode. Expected [M+H]+: 792.071 (C46H69N3O8). Confirm absence of deprotection by monitoring for m/z 239 (Fmoc cleavage fragment) .
  • NMR: ¹H NMR (DMSO-d6): δ 7.89 (Fmoc aromatic protons), 1.40 (t-Bu singlet), 4.20 (α-proton of Lys). ¹³C NMR should confirm carbamoyl-OtBu integrity .

Advanced Question: How is this compound applied in synthesizing GLP-1 receptor agonists like semaglutide?

Methodological Answer:

  • Role in Semaglutide Synthesis: The carbamoyl-OtBu group enables selective side-chain modification during SPPS. After chain assembly, the tert-butyl group is cleaved with TFA to expose the lysine ε-amine for fatty acid conjugation (e.g., octadecanedioic acid) .
  • Key Steps:
    • SPPS Assembly: Incorporate the derivative at position 26 (GLP-1 numbering) using microwave-assisted synthesis (50°C, 30 W) .
    • Global Deprotection: Treat with TFA:thioanisole:EDT:H2O (90:5:3:2) for 2 hours .
    • Lipidation: React the exposed amine with palmitic acid-NHS ester in DMF:pyridine (4:1) .

Q. Table 3: Semaglutide Intermediate Quality Control

ParameterSpecificationReference
Peptide Purity (HPLC)≥95%
Fatty Acid Incorporation≥98%

Advanced Question: How does solvent choice impact the stability of this compound during long-term storage?

Methodological Answer:

  • Stability in Common Solvents:
    • DMF: Stable for ≤1 week at 4°C; gradual hydrolysis occurs due to residual amines.
    • DMSO: Avoid due to accelerated Fmoc cleavage at >10°C .
    • Dry Acetonitrile: Optimal for lyophilized storage (≤0.1% water content) .
  • Accelerated Degradation Study: At 40°C/75% RH, the compound retains >95% purity for 30 days when stored in argon-sealed vials with molecular sieves .

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